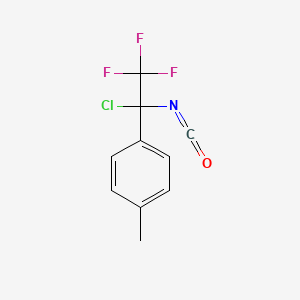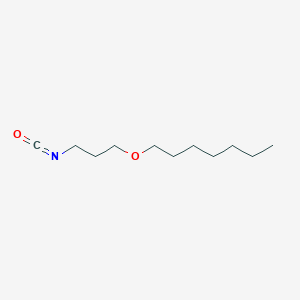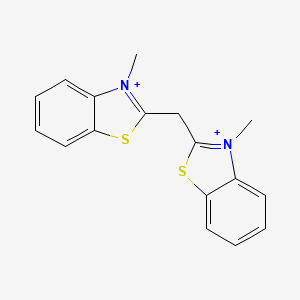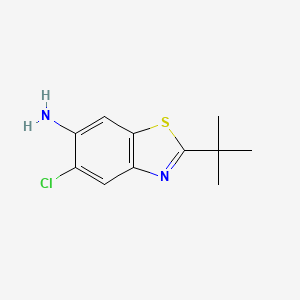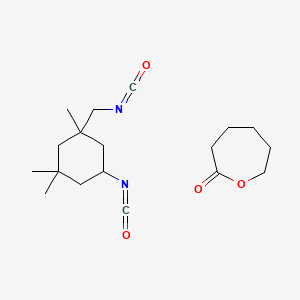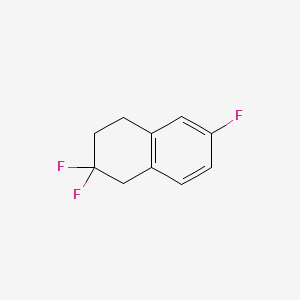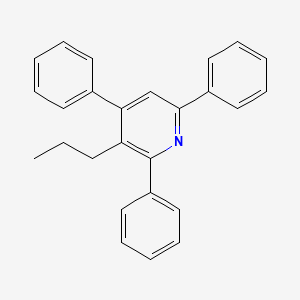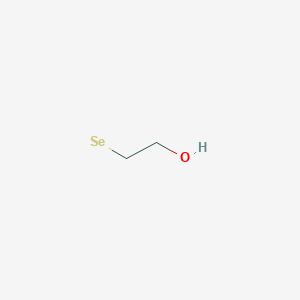
2-Selanylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Selanylethanol is an organoselenium compound with the chemical formula C2H6SeO It is a selenium analog of ethanol, where the sulfur atom in thioethanol is replaced by selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Selanylethanol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydrogen selenide (H2Se) under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by the reduction of selenium dioxide (SeO2) with ethylene glycol in the presence of a reducing agent such as sodium borohydride (NaBH4). This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Selanylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acid (RSeO2H) or selenonic acid (RSeO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can yield selenides (RSeR’) when treated with reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Seleninic acid, selenonic acid
Reduction: Selenides
Substitution: Alkyl selenides, haloalkanes
Wissenschaftliche Forschungsanwendungen
2-Selanylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of selenium into organic molecules. Its unique reactivity makes it valuable for the synthesis of selenium-containing compounds.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium is an essential trace element, and compounds like this compound are investigated for their role in redox biology.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of selenium-based materials and as a precursor for the synthesis of other organoselenium compounds.
Wirkmechanismus
The mechanism of action of 2-Selanylethanol involves its interaction with biological molecules through redox reactions. Selenium in this compound can undergo oxidation and reduction, allowing it to participate in various biochemical pathways. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets of this compound include enzymes involved in redox regulation and signaling pathways related to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Thioethanol (C2H6S): The sulfur analog of 2-Selanylethanol, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Ethanol (C2H6O):
Selenomethionine (C5H11NO2Se): An amino acid containing selenium, used in biological studies and as a dietary supplement.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C2H5OSe |
|---|---|
Molekulargewicht |
124.03 g/mol |
InChI |
InChI=1S/C2H5OSe/c3-1-2-4/h3H,1-2H2 |
InChI-Schlüssel |
WVMAYCUBUJCUCN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Se])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


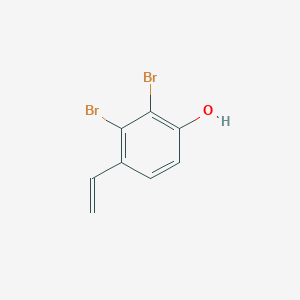
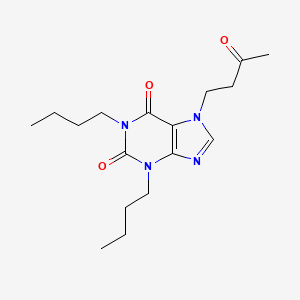
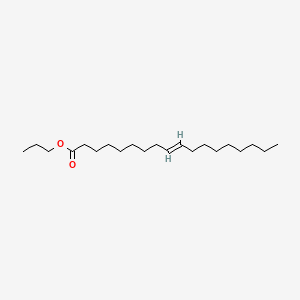

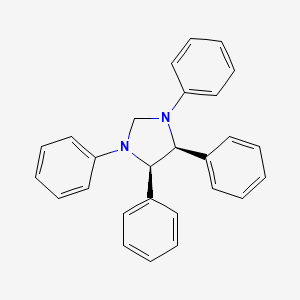
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
